SSTR2 Subnanomolar Binding Affinity: L-363564 vs. Octreotide and SST-14
L-363564 (seglitide/MK-678) exhibits subnanomolar binding affinity at SSTR2 receptors expressed in Ltk− cells, with an IC50 of 0.014 nM [1]. In a separate cross-study analysis, octreotide demonstrated SSTR2 IC50 values in the range of 0.4–2.1 nM, representing approximately 30- to 150-fold lower affinity [2]. Native somatostatin-14 (SST-14) binds SSTR2 with IC50 values of 0.2–1.3 nM [2]. The 14-fold affinity advantage of L-363564 over the more potent end of the octreotide range (0.014 nM vs. 0.4 nM) supports its utility as a high-sensitivity SSTR2 probe.
| Evidence Dimension | SSTR2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.014 nM (L-363564 / seglitide) |
| Comparator Or Baseline | Octreotide: 0.4–2.1 nM; SST-14: 0.2–1.3 nM |
| Quantified Difference | L-363564 affinity ~14–150× higher than octreotide; ~14–93× higher than SST-14 |
| Conditions | Competitive radioligand binding; Ltk− cells expressing human recombinant sst2 receptors; [125I]-[Tyr11]-SRIF as radioligand |
Why This Matters
Subnanomolar affinity enables lower working concentrations in functional assays, reducing off-target interactions and conserving compound.
- [1] Williams AJ, Michel AD, Feniuk W, Humphrey PP. Differences in the operational characteristics of the human recombinant somatostatin receptor types, sst1 and sst2, in mouse fibroblast (Ltk−) cells. British Journal of Pharmacology. 1996;119(2):223-32. View Source
- [2] Cakir M, Dworakowska D, Grossman A. Peptide receptor targeting in cancer: the somatostatin paradigm. International Journal of Peptides. 2013;2013:926295. Table 1. View Source
